molecular formula C16H18Br2FNO B3107310 N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide CAS No. 1609407-23-9

N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide

Cat. No.: B3107310
CAS No.: 1609407-23-9
M. Wt: 419.13
InChI Key: DHRJDEJDIRNKFL-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide is a hydrobromide salt of a substituted phenethylamine derivative. Its structure comprises:

  • A 5-bromo-2-methoxybenzyl group (aromatic ring with bromine at position 5 and methoxy at position 2).
  • A 2-(2-fluorophenyl)ethanamine backbone (phenethylamine with fluorine at the ortho position of the phenyl ring).

This compound shares structural motifs with hallucinogenic phenethylamines (e.g., NBOMe series) but differs in substituent patterns and salt form. Its molecular weight is approximately 419 g/mol (inferred from analogs in ), with a logP of ~4.67, indicating high lipophilicity . The hydrobromide salt enhances stability and solubility compared to freebase forms.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFNO.BrH/c1-20-16-7-6-14(17)10-13(16)11-19-9-8-12-4-2-3-5-15(12)18;/h2-7,10,19H,8-9,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRJDEJDIRNKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCCC2=CC=CC=C2F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Br2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the benzyl ring.

    Methoxylation: Addition of a methoxy group to the benzyl ring.

    Fluorination: Introduction of a fluorine atom to the phenyl ring.

    Amine Formation: Formation of the ethanamine backbone through reductive amination or other suitable methods.

    Hydrobromide Formation: Conversion of the free base to the hydrobromide salt for improved stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or oxime group.

    Reduction: Reduction of the bromine or fluorine substituents under specific conditions.

    Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions could introduce new functional groups to the benzyl or phenyl rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Positional Isomerism: 2-Fluorophenyl vs. 3-Fluorophenyl Derivatives

The ortho-fluorophenyl substitution in the target compound distinguishes it from analogs like N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide (CAS 1609409-20-2, ). Key differences include:

  • Steric and Electronic Effects : Ortho-substituents may induce steric hindrance, altering receptor binding conformations compared to meta-substituted analogs.
  • Receptor Affinity: Fluorine’s electronegativity and position influence interactions with serotonin receptors (e.g., 5-HT2A).
Property Target Compound (2-Fluorophenyl) 3-Fluorophenyl Analog ()
Fluorine Position Ortho Meta
Molecular Weight (g/mol) ~419 419
logP ~4.67 4.67
Salt Form Hydrobromide Hydrobromide

Comparison with NBOMe Derivatives

The NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe) features a 2-methoxybenzyl group and halogenated phenyl rings. Key contrasts with the target compound:

  • Benzyl Substituents : The target compound’s benzyl group has 5-bromo-2-methoxy instead of the NBOMe’s 4-halogen-2,5-dimethoxy pattern ().
  • Receptor Activity: NBOMe derivatives are potent 5-HT2A agonists with hallucinogenic effects . The target compound’s lack of a 4-position halogen and distinct methoxy arrangement may reduce 5-HT2A affinity but retain partial agonism.
  • Lipophilicity : The bromine and methoxy substituents in the target compound contribute to a logP (~4.67) comparable to 25I-NBOMe (logP ~4.5), suggesting similar blood-brain barrier penetration .
Compound Benzyl Group Substituents Phenyl Ring Substituents logP Receptor Affinity (5-HT2A)
Target Compound 5-Bromo-2-methoxy 2-Fluorophenyl 4.67 Moderate (inferred)
25I-NBOMe () 2-Methoxy 4-Iodo-2,5-dimethoxy ~4.5 High (Ki < 1 nM)
25B-NBOMe () 2-Methoxy 4-Bromo-2,5-dimethoxy ~4.3 High

Comparison with Indole and Thiophene Derivatives

–6 and 15 describe analogs with indole-3-yl or thiophene groups instead of fluorophenyl:

  • N-(5-bromo-2-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide (CAS 331970-54-8) replaces fluorophenyl with indole, enhancing interactions with hydrophobic receptor pockets .
  • 2-(2-Fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine () uses a thiophene-methyl group, reducing aromaticity compared to benzyl derivatives.
Compound Aromatic Group Key Properties
Target Compound 2-Fluorophenyl High lipophilicity, moderate polarity
Indole Derivative () Indole-3-yl Enhanced π-π stacking, higher MW
Thiophene Derivative () Thiophene-methyl Reduced aromaticity, lower logP

Physicochemical and Pharmacokinetic Properties

  • Salt Form : Hydrobromide salts (target compound and ) improve aqueous solubility compared to hydrochlorides (e.g., 25B-NBOMe HCl in ) .
  • Rotatable Bonds : The target compound has 6 rotatable bonds (inferred from ), offering conformational flexibility for receptor interactions.
  • Stereochemistry : The compound is achiral, simplifying synthesis compared to chiral NBOMe derivatives .

Biological Activity

N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H17BrFNO·HBr
  • Molecular Weight : 368.23 g/mol
  • Purity : 95% .

This compound exhibits its biological activity primarily through modulation of serotonin receptors and ion channels. The compound has been identified as an inhibitor of the KtrAB ion channel complex, crucial for potassium homeostasis in bacteria, thereby interfering with pathogen survival in host cells . This mechanism suggests potential applications in antimicrobial therapies.

Biological Activities

  • Antimicrobial Activity :
    • The compound has shown significant anti-virulence activity against various bacterial strains by targeting the KtrAB ion channel .
    • In vitro studies have demonstrated its ability to inhibit bacterial growth, potentially making it a candidate for developing new antibiotics.
  • Serotonin Receptor Modulation :
    • Research indicates that compounds similar to N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine can influence serotonin (5-HT) receptors, which are involved in various physiological processes including mood regulation and thermoregulation .

Study 1: Antimicrobial Efficacy

In a study published in Frontiers in Microbiology, researchers evaluated the efficacy of N-(5-bromo-2-methoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide against pathogenic bacteria. The findings revealed that the compound significantly inhibited the growth of Bacillus species, demonstrating its potential as an antimicrobial agent .

Study 2: Serotonergic Effects

Another investigation focused on the serotonergic effects of related compounds and their impact on body temperature regulation. The results indicated that activation of serotonin receptors could lead to hypothermic responses in animal models, suggesting a broader pharmacological profile for derivatives of this compound .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialKtrAB ion channel inhibitionFernandes AS et al., 2021
Serotonin modulation5-HT receptor interactionBlier et al., 2021

Q & A

Q. What strategies validate target engagement in vivo for neuropharmacological studies?

  • Methodological Answer : Use adult zebrafish models for dose-response behavioral assays (e.g., locomotor activity, anxiety-like behaviors) paired with HPLC-MS/MS to quantify brain levels of serotonin and metabolites. Compare effects to structurally controlled analogs (e.g., 24H-NBF) to isolate target-specific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide
Reactant of Route 2
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N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide

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